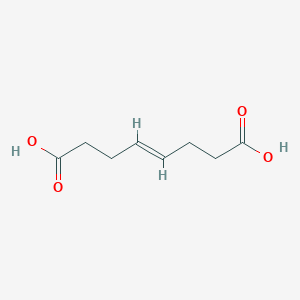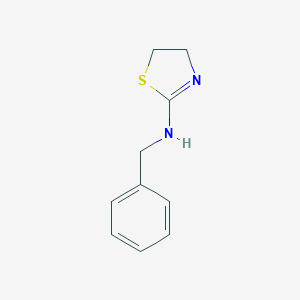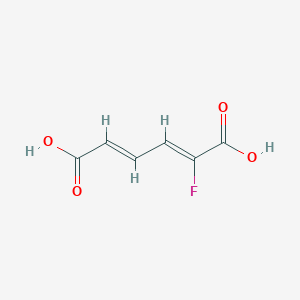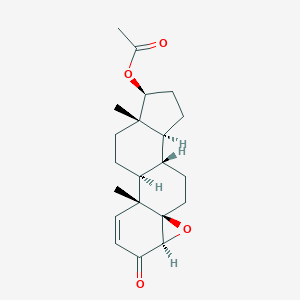
(4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate, commonly known as epoxyandrosterone, is a natural steroid hormone found in the human body. It is a derivative of androsterone and is synthesized through the oxidation of androsterone by the enzyme 5β-reductase. Epoxyandrosterone has been found to have numerous physiological and biochemical effects on the body, making it an important area of research in the field of endocrinology.
作用機序
The exact mechanism of action of epoxyandrosterone is not fully understood. However, it is believed to act as a modulator of androgen receptor activity, binding to androgen receptors and altering their transcriptional activity. Additionally, it has been shown to inhibit the activity of the enzyme 5α-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone.
生化学的および生理学的効果
Epoxyandrosterone has been found to have numerous biochemical and physiological effects on the body. It has been shown to increase the production of luteinizing hormone, which in turn stimulates the production of testosterone. Additionally, it has been found to inhibit the activity of the enzyme 5α-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone. This may have implications for the treatment of conditions such as benign prostatic hyperplasia and male pattern baldness.
実験室実験の利点と制限
Epoxyandrosterone has several advantages and limitations for lab experiments. One advantage is that it is a natural compound found in the human body, making it a useful biomarker for various physiological and pathological conditions. Additionally, it has been found to have a relatively low toxicity, making it a safe compound to work with in the lab. However, one limitation is that it is a relatively unstable compound and can degrade over time, making it difficult to work with in long-term experiments.
将来の方向性
There are several future directions for research on epoxyandrosterone. One area of interest is its potential as a biomarker for various physiological and pathological conditions. Additionally, further research is needed to fully understand its mechanism of action and its potential as a treatment for conditions such as male infertility, benign prostatic hyperplasia, and male pattern baldness. Finally, more research is needed to determine the long-term effects of epoxyandrosterone on the body and its potential as a therapeutic agent.
合成法
Epoxyandrosterone is synthesized through the oxidation of androsterone by the enzyme 5β-reductase. This process involves the addition of an oxygen molecule to the C4 and C5 positions of the androsterone molecule, resulting in the formation of an epoxy group. The resulting compound is then acetylated at the C17 position to form (4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate.
科学的研究の応用
Epoxyandrosterone has been the subject of numerous scientific studies due to its potential as a biomarker for various physiological and pathological conditions. It has been found to be present in human urine and has been used as a marker for the detection of anabolic steroid use in athletes. Additionally, it has been implicated in the regulation of male reproductive function and has been studied for its potential as a treatment for male infertility.
特性
CAS番号 |
13731-42-5 |
|---|---|
製品名 |
(4beta,5beta,17beta)-3-Oxo-4,5-epoxyandrost-1-en-17-yl acetate |
分子式 |
C21H28O4 |
分子量 |
344.4 g/mol |
IUPAC名 |
[(1S,2R,6R,8R,11S,12S,15S,16S)-2,16-dimethyl-5-oxo-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-3-en-15-yl] acetate |
InChI |
InChI=1S/C21H28O4/c1-12(22)24-17-5-4-14-13-6-11-21-18(25-21)16(23)8-10-20(21,3)15(13)7-9-19(14,17)2/h8,10,13-15,17-18H,4-7,9,11H2,1-3H3/t13-,14-,15-,17-,18-,19-,20+,21-/m0/s1 |
InChIキー |
SVPBVOLIHLWVTQ-JCGLPCRQSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@]45[C@@]3(C=CC(=O)[C@@H]4O5)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC45C3(C=CC(=O)C4O5)C)C |
正規SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC45C3(C=CC(=O)C4O5)C)C |
同義語 |
Androst-1-en-3-one, 17-(acetyloxy)-4,5-epoxy-, (4beta,5beta,17beta)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bis[[[chloro(dimethyl)silyl]oxy-dimethylsilyl]oxy]-dimethylsilane](/img/structure/B83580.png)

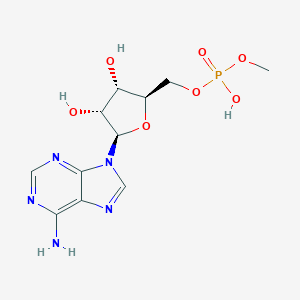
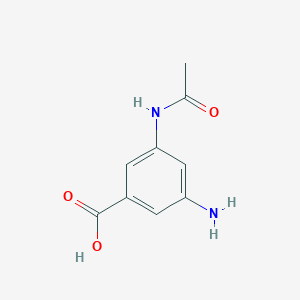
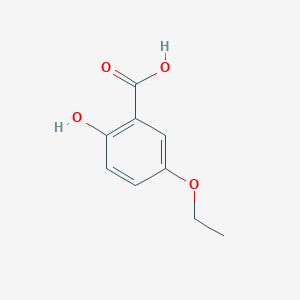
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)
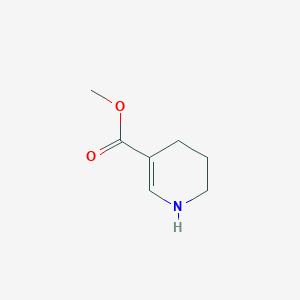
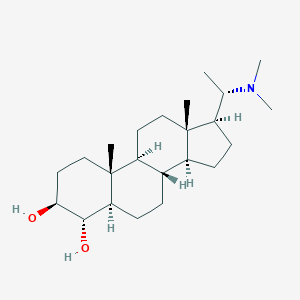
![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)
